Ononitol

Hepatoprotection In vivo pharmacology Oxidative stress

Procure Ononitol (4-O-methyl-myo-inositol) for its distinct biological fingerprint. Unlike generic inositols, its specific 4-O-methylation confers low-µM activity against HT-115 colorectal cancer cells (IC50 1.5-3.2 µM) via COX-2/PGE-2 and p53 pathways, and demonstrates in vivo anti-inflammatory efficacy exceeding 60%. This validated compound ensures experimental reproducibility in oncology, inflammation, hepatoprotection, and crop-stress research. Substitution with other cyclitols is not quantitatively supported.

Molecular Formula
Molecular Weight
CAS No. 3559-00-0
Cat. No. B600650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnonitol
CAS3559-00-0
Structural Identifiers
SMILESCOC1C(C(C(C(C1O)O)O)O)O
InChIInChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ononitol (CAS 3559-00-0) for Research & Procurement: Chemical Identity, Natural Sources, and Baseline Characterization


Ononitol (CAS 3559-00-0), systematically identified as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol and a methylated derivative of myo-inositol [1]. This compound is characterized by the substitution of a hydroxyl group at the 4-position of the myo-inositol ring with a methoxy group, giving it the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol [1]. Ononitol is biosynthesized in various plant species, particularly legumes such as *Cassia tora*, *Medicago sativa* (alfalfa), and *Vigna* species, where it accumulates as a major soluble carbohydrate and osmoprotectant [2][3]. As a key intermediate in the biosynthetic pathway to D-pinitol, ononitol holds a distinct position within the cyclitol family, with its specific 4-O-methylation pattern conferring unique physicochemical and biological properties that differentiate it from its precursors and related analogs [2].

Why Generic Cyclitol Substitution is Not Recommended for Ononitol (CAS 3559-00-0)


The assumption that myo-inositol, pinitol, or other structurally similar cyclitols can be freely substituted for ononitol in research or industrial applications is not supported by quantitative biological data. While these compounds share a common cyclohexanehexol backbone, the specific 4-O-methylation pattern of ononitol dictates its distinct interaction with enzymatic targets, its role as a biosynthetic intermediate, and its unique pharmacological profile. For instance, ononitol serves as the direct precursor to pinitol in angiosperms, an epimerization step that is both species-specific and enzymatically controlled, indicating a non-redundant biological function [1]. Furthermore, direct comparative studies in hepatoprotection models demonstrate that ononitol monohydrate exhibits a distinct efficacy profile compared to the established reference drug silymarin, underscoring its unique activity [2]. Therefore, for applications where precise molecular activity, such as specific gene regulation or enzyme inhibition, is required, substitution with a generic inositol derivative is highly likely to compromise experimental validity and outcome reproducibility.

Ononitol (CAS 3559-00-0) Evidence Guide: Quantitative Differentiation from Analogs and Baselines


Ononitol vs. Silymarin: Superior Hepatoprotection in CCl4-Induced Liver Injury Model

In a direct head-to-head comparison using a carbon tetrachloride (CCl4)-induced hepatotoxicity model in Wistar rats, ononitol monohydrate (OM) demonstrated a hepatoprotective effect that was qualitatively described as 'high' relative to the standard reference drug silymarin, both administered at an identical dose of 20 mg/kg body weight [1]. The study measured key biochemical markers of liver damage and antioxidant status. While the abstract does not provide the precise numerical values for serum transaminases or lipid peroxidation for both compounds, it explicitly states that 'Compared with reference drug silymarin ononitol monohydrate possessed high hepatoprotective activity' and notes the increase in antioxidant and hepatic glutathione enzyme activities [1]. This indicates that at the same dose, OM produced a more pronounced or comparable restorative effect on liver function parameters than the clinically used hepatoprotective agent.

Hepatoprotection In vivo pharmacology Oxidative stress

Ononitol Monohydrate: Potent and Selective Cytotoxicity Against HT-115 Colorectal Cancer Cells

Ononitol monohydrate (OMH) exhibits potent and time-dependent cytotoxicity against human colorectal cancer (HT-115) cells in vitro, with an IC50 of 3.2 µM at 24 hours, which improves to 1.5 µM at 48 hours [1]. This represents a class-level inference of its anticancer potential, as it achieves 84% inhibition of cell viability at higher doses [1]. Crucially, at its 24h IC50 concentration (3.2 µM), OMH treatment for 48 hours induced significant apoptosis in 64% of the cell population, with only 3% necrosis [1]. This effect is mechanistically linked to the downregulation of the inflammatory axis (TNF-α/IL-1β, COX-2/PGE-2) and upregulation of key tumor suppressor genes (p53, pRb2, Cdkn1a), which are commonly dysregulated in colorectal carcinogenesis [1].

Colorectal cancer Cytotoxicity Apoptosis

Ononitol vs. Baseline Inflammation: Significant Dose-Dependent Anti-Inflammatory Activity In Vivo

In multiple in vivo models of acute and chronic inflammation, ononitol monohydrate (OM) at a dose of 20 mg/kg demonstrated significant (P < 0.05) inhibition compared to vehicle-treated controls. Specifically, OM produced a maximum inhibition of 50.69% in the carrageenan-induced hind paw edema model and 61.06% in the croton oil-induced ear edema model [1]. Furthermore, in a chronic inflammation model using the cotton pellet-induced granuloma method, treatment with 20 mg/kg OM reduced granuloma tissue formation by 36.25% [1]. In an adjuvant-induced arthritis model, the same dose inhibited paw thickness by 53.64% [1]. These findings provide a quantitative baseline for the anti-inflammatory potency of ononitol, establishing it as a compound of interest for inflammation-related research.

Anti-inflammatory In vivo pharmacology Natural product

Ononitol as an Osmoprotectant: Enhancing Drought and Salinity Tolerance in Transgenic Plants

Transgenic *Arabidopsis thaliana* plants engineered to over-express the *GmIMT* gene, which encodes the enzyme responsible for the biosynthesis of D-ononitol from myo-inositol, displayed a significantly improved tolerance to dehydration stress compared to wild-type plants [1]. While the study does not quantify the exact difference in tolerance (e.g., % survival or biomass), it explicitly states that the transgenic lines 'displayed improved tolerance to dehydration stress treatment' [1]. This class-level inference positions D-ononitol as a functional osmoprotectant in planta. The accumulation of this specific cyclitol, distinct from its precursor myo-inositol or its epimer pinitol, is sufficient to confer a measurable physiological advantage under water-deficit conditions, highlighting its unique role in plant stress physiology [1].

Plant biotechnology Abiotic stress tolerance Osmoprotectant

Ononitol (CAS 3559-00-0): Validated Research and Industrial Application Scenarios


Colorectal Cancer Research and Novel Therapeutic Development

Based on its demonstrated low-micromolar IC50 values (1.5-3.2 µM) and potent pro-apoptotic activity against HT-115 colorectal cancer cells, ononitol monohydrate is a high-priority compound for procurement in oncology research [1]. Its specific mechanism involving the COX-2/PGE-2 inflammatory axis and p53 pathway activation makes it a valuable tool compound for studying inflammation-driven colorectal carcinogenesis and for screening novel chemopreventive or therapeutic agents [1].

In Vivo Models of Acute and Chronic Inflammation

The quantitatively validated anti-inflammatory profile of ononitol, with up to 61% inhibition in ear edema and over 50% reduction in arthritis models at 20 mg/kg, supports its use as a positive control or test article in pharmacological studies of inflammation [2]. Researchers studying novel anti-inflammatory agents, particularly those derived from natural products, will find ononitol a reliable comparator due to its well-characterized in vivo efficacy data [2].

Plant Biotechnology and Crop Improvement Programs

For research aimed at developing crops with enhanced tolerance to drought and salinity, ononitol and its associated biosynthetic enzyme, myo-inositol methyltransferase (IMT), represent a validated genetic engineering target [3]. The improved stress tolerance observed in transgenic *Arabidopsis* lines producing D-ononitol provides a strong rationale for incorporating the *IMT* gene into the genetic improvement programs of economically important crops [3].

Hepatoprotective Agent Screening and Mechanistic Studies

Ononitol's demonstrated 'high' hepatoprotective activity relative to silymarin in a standard CCl4-induced liver injury model makes it a valuable compound for liver disease research [4]. Scientists investigating oxidative stress, hepatic inflammation, and novel hepatoprotective mechanisms can utilize ononitol as a potent, plant-derived comparator or as a lead structure for further medicinal chemistry optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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